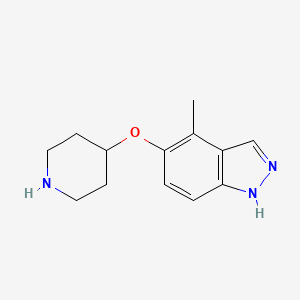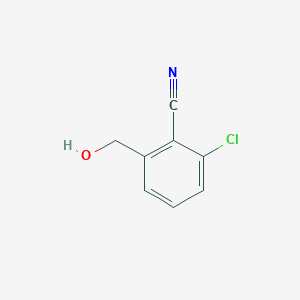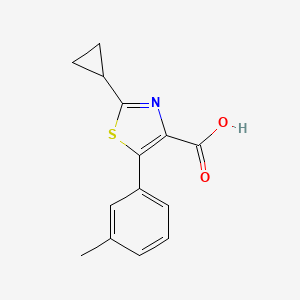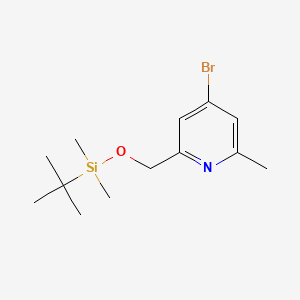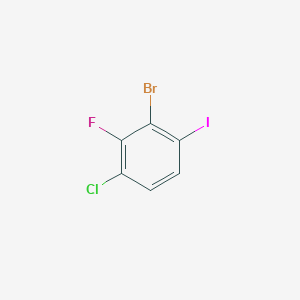![molecular formula C10H10ClN3O2 B13924536 6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
6-Chloro-2-morpholinooxazolo[4,5-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring fused with an oxazole ring and a morpholine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The initial step involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an appropriate amide with a halogenated ketone under acidic conditions.
Chlorination: The next step involves the introduction of the chloro group onto the pyridine ring. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Morpholine Substitution: The final step involves the substitution of the morpholine moiety onto the oxazole ring. This can be achieved through nucleophilic substitution reactions using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of 6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: The compound has shown promise as a lead compound for the development of new pharmaceuticals. Its potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar fused ring structure and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Oxazolo[5,4-d]pyrimidines: These compounds also feature a fused oxazole ring and have been explored for their biological activities, including kinase inhibition and antiviral properties.
2-Thio-Containing Pyrimidines: These compounds possess a similar heterocyclic framework and have demonstrated diverse biological activities, such as antimicrobial and anticancer properties.
Uniqueness
6-Chloro-2-(4-morpholinyl)oxazolo[4,5-c]pyridine is unique due to the presence of the chloro group on the pyridine ring and the morpholine moiety. These functional groups impart distinct chemical and biological properties to the compound, making it a valuable candidate for various research applications. The combination of these functional groups allows for unique interactions with molecular targets, enhancing its potential as a lead compound for drug development and other scientific research endeavors.
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
6-chloro-2-morpholin-4-yl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H10ClN3O2/c11-9-5-8-7(6-12-9)13-10(16-8)14-1-3-15-4-2-14/h5-6H,1-4H2 |
InChI Key |
OZPCUPFBJYTNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CN=C(C=C3O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


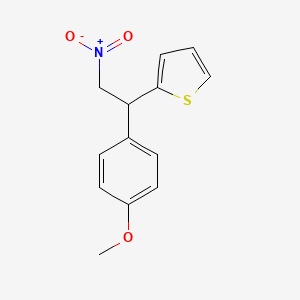
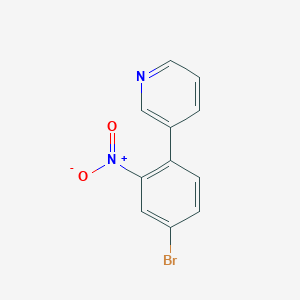
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

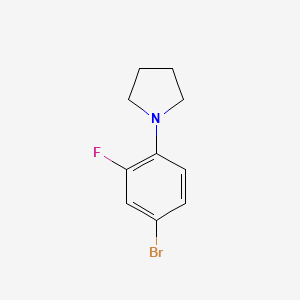

![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
